Cas no 23868-11-3 (Ethyl 2-(phenylamino)benzoate)
Ethyl 2-(phenylamino)benzoate structure
Product Name:Ethyl 2-(phenylamino)benzoate
Numero CAS:23868-11-3
MF:C15H15NO2
MW:241.285104036331
CID:1091799
PubChem ID:607091
Update Time:2025-04-24
Ethyl 2-(phenylamino)benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-(phenylamino)benzoate
- ethyl 2-anilinobenzoate
- 2-anilino-benzoic acid ethyl ester
- 2-Phenylaminobenzoic acid, ethyl ester
- AC1LCUSL
- AK145942
- Diphenylamin-carbonsaeure-(2)-aethylester
- ethyl N-phenylanthranilate
- N-phenyl-anthranilic acid ethyl ester
- N-Phenyl-anthranilsaeure-aethylester
- N-Phenyl-anthranilsaeure-ethylester
- SureCN2008034
- 2-Carbathoxy-diphenyl-amin
- 23868-11-3
- SB81077
- Ethyl2-(phenylamino)benzoate
- DTXSID601306974
- Ethyl 2-anilinobenzoate #
- EN300-6510659
- SCHEMBL2008034
- JTCYHVJDEQVMQQ-UHFFFAOYSA-N
- Benzoic acid, 2-(phenylamino)-, ethyl ester
-
- Inchi: 1S/C15H15NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16H,2H2,1H3
- Chiave InChI: JTCYHVJDEQVMQQ-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C1C=CC=CC=1NC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 241.11035
- Massa monoisotopica: 241.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- PSA: 38.33
Ethyl 2-(phenylamino)benzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099449-5g |
Ethyl 2-(phenylamino)benzoate |
23868-11-3 | 95% | 5g |
$357.00 | 2023-09-02 | |
| Crysdot LLC | CD12092972-5g |
Ethyl 2-(phenylamino)benzoate |
23868-11-3 | 95+% | 5g |
$429 | 2024-07-24 | |
| Enamine | EN300-6510659-0.05g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.05g |
$323.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.1g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.1g |
$339.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.25g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.25g |
$354.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-0.5g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 0.5g |
$370.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-1.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 1g |
$385.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-2.5g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 2.5g |
$754.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-5.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 5g |
$1115.0 | 2023-05-31 | ||
| Enamine | EN300-6510659-10.0g |
ethyl 2-(phenylamino)benzoate |
23868-11-3 | 10g |
$1654.0 | 2023-05-31 |
Ethyl 2-(phenylamino)benzoate Letteratura correlata
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
23868-11-3 (Ethyl 2-(phenylamino)benzoate) Prodotti correlati
- 85-91-6(Methyl N-methylanthranilate)
- 65505-24-0(Isobutyl 2-(methylamino)benzoate)
- 35472-56-1(Ethyl 2-(methylamino)benzoate)
- 55426-74-9(Ethyl 2-(dimethylamino)benzoate)
- 10072-05-6(Methyl 2-(dimethylamino)benzoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso